N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with oxalyl chloride and 3-(trifluoromethyl)aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- N1-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Uniqueness
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4N3O3/c23-18-7-2-1-6-17(18)21(32)29-10-8-14(9-11-29)13-27-19(30)20(31)28-16-5-3-4-15(12-16)22(24,25)26/h1-7,12,14H,8-11,13H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJJZYKDCOZODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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